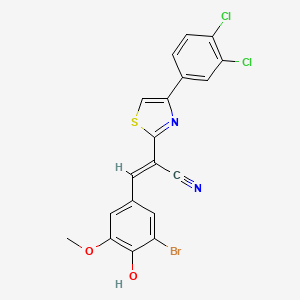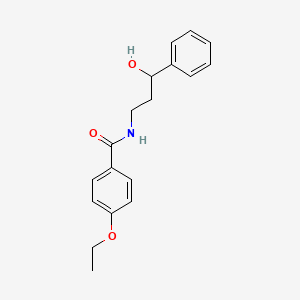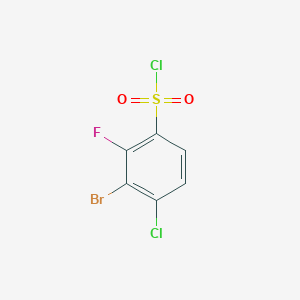
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea, also known as CPPU, is a synthetic cytokinin that has gained attention in the scientific community due to its potential application in plant growth and development. CPPU belongs to the family of urea derivatives and is considered a potent plant growth regulator.
作用机制
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea acts as a cytokinin agonist and binds to cytokinin receptors in plants, leading to the activation of downstream signaling pathways. This results in the promotion of cell division and differentiation, leading to improved plant growth and development. This compound also affects the balance between cytokinins and other plant hormones, such as auxins and gibberellins, leading to changes in plant morphology and physiology.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on plants. It promotes the accumulation of soluble sugars, organic acids, and amino acids, leading to improved fruit quality. This compound also increases the activity of antioxidant enzymes, leading to improved stress tolerance in plants. Additionally, this compound affects the expression of genes involved in plant growth and development, leading to changes in plant morphology and physiology.
实验室实验的优点和局限性
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea has several advantages for lab experiments. It is a potent plant growth regulator and can be used at low concentrations, making it cost-effective. This compound is also stable and easy to handle. However, this compound has some limitations for lab experiments. It has a narrow range of effective concentrations and can have varying effects on different plant species. This compound can also have phytotoxic effects at high concentrations.
未来方向
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea has potential applications in various fields such as agriculture, horticulture, and forestry. Future research should focus on optimizing the synthesis method of this compound to increase yield and purity. Additionally, more studies are needed to understand the molecular mechanisms underlying the effects of this compound on plant growth and development. Future research should also focus on the potential application of this compound in stress tolerance and the development of new crop varieties.
合成方法
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea can be synthesized through a series of chemical reactions. The first step involves the reaction of 4-chlorobenzoyl chloride with 3-pyrrolidinone in the presence of a base to form 4-chlorophenyl-3-pyrrolidinone. The second step involves the reaction of 4-chlorophenyl-3-pyrrolidinone with phenethylamine in the presence of a base to form this compound. The synthesis method of this compound has been optimized to increase yield and purity.
科学研究应用
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea has been extensively studied for its potential application in plant growth and development. It has been shown to promote cell division, increase fruit set, and improve fruit size and quality in various crops such as grapes, kiwifruit, and strawberries. This compound has also been used to delay fruit senescence and improve post-harvest storage in fruits and vegetables. Additionally, this compound has been shown to enhance the rooting of cuttings and improve the quality of ornamental plants.
属性
IUPAC Name |
1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(1-phenylethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-13(14-5-3-2-4-6-14)21-19(25)22-16-11-18(24)23(12-16)17-9-7-15(20)8-10-17/h2-10,13,16H,11-12H2,1H3,(H2,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTABTPUGRYYJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


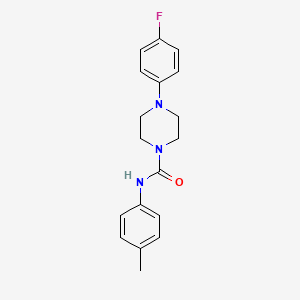
![5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2395992.png)
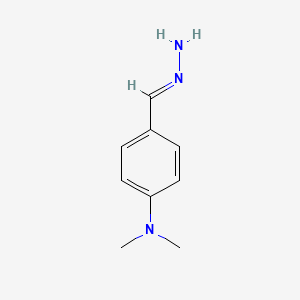
![N-[1-(2-Methoxy-2-methylpropyl)-4-methylpiperidin-4-yl]but-2-ynamide](/img/structure/B2395995.png)

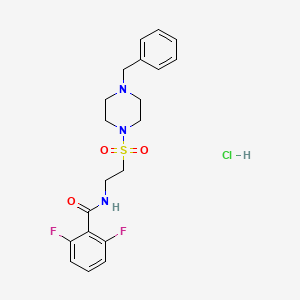
![N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]but-2-ynamide](/img/structure/B2396004.png)
![4,4,5,5-Tetramethyl-2-spiro[2.4]heptan-2-yl-1,3,2-dioxaborolane](/img/structure/B2396005.png)
![(Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2396006.png)

